
3,6,9,11,14,17-Hexaoxanonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,9,11,14,17-Hexaoxanonadecane is an organic compound with the molecular formula C13H28O6. It is a member of the polyether family, characterized by the presence of multiple ether groups (-O-) within its structure. This compound is known for its unique properties and versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,11,14,17-Hexaoxanonadecane typically involves the reaction of polyethylene glycol (PEG) with appropriate alkylating agents. One common method is the Williamson ether synthesis, where PEG is reacted with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bonds.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3,6,9,11,14,17-Hexaoxanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
3,6,9,11,14,17-Hexaoxanonadecane finds applications in various fields of scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.
Biology: Employed in the study of membrane transport and permeability due to its ability to mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, where its polyether structure can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives due to its amphiphilic nature.
作用机制
The mechanism of action of 3,6,9,11,14,17-Hexaoxanonadecane involves its interaction with various molecular targets and pathways. Its polyether structure allows it to form hydrogen bonds and interact with hydrophilic and hydrophobic regions of molecules. This property makes it effective in solubilizing and stabilizing compounds, facilitating their transport across membranes and enhancing their bioavailability.
相似化合物的比较
Similar Compounds
3,6,9,11,14,17-Hexaoxanonadecane-1,19-diol: Similar structure but with additional hydroxyl groups, enhancing its hydrophilicity.
2,5,8,11,14,17-Hexaoxanonadecan-19-ol: Contains a hydroxyl group at the terminal position, affecting its reactivity and solubility.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A cyclic polyether with similar ether linkages but a different structural arrangement.
Uniqueness
This compound is unique due to its linear polyether structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile in various applications, from organic synthesis to drug delivery, distinguishing it from other similar compounds with different structural features.
属性
CAS 编号 |
42598-91-4 |
|---|---|
分子式 |
C13H28O6 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxymethoxy]ethoxy]ethane |
InChI |
InChI=1S/C13H28O6/c1-3-14-5-7-16-9-11-18-13-19-12-10-17-8-6-15-4-2/h3-13H2,1-2H3 |
InChI 键 |
SESFSWUPLHLRKU-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCCOCOCCOCCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


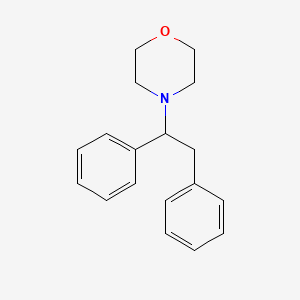
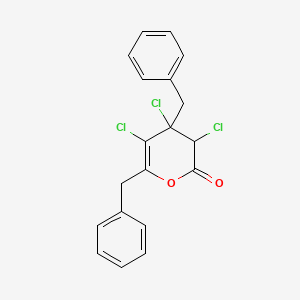

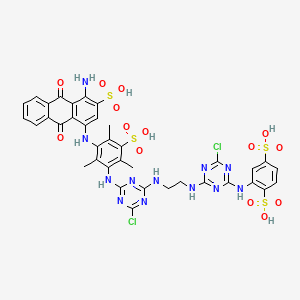
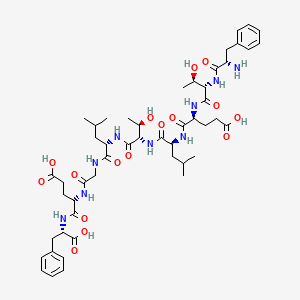
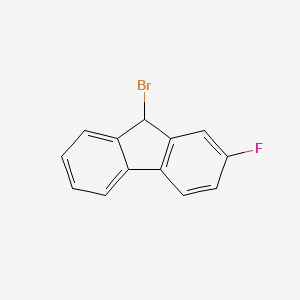

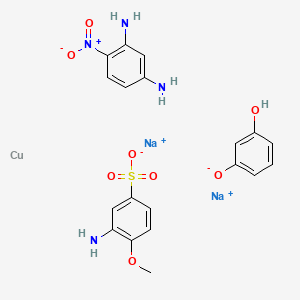
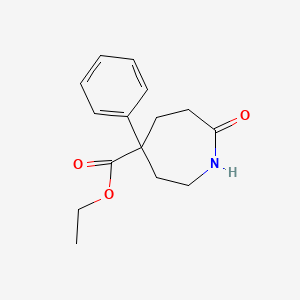
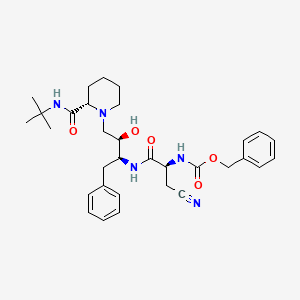
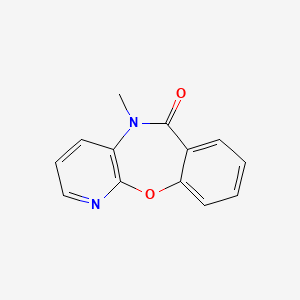
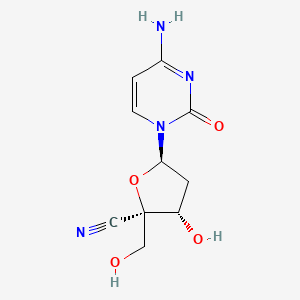

![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
